molecular formula C11H13BrO2 B13258968 1-(3-Bromo-6-hydroxy-2,4-dimethylphenyl)propan-1-one

1-(3-Bromo-6-hydroxy-2,4-dimethylphenyl)propan-1-one

Cat. No.: B13258968
M. Wt: 257.12 g/mol
InChI Key: PYDQCVXGCFCXNJ-UHFFFAOYSA-N
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Description

1-(3-Bromo-6-hydroxy-2,4-dimethylphenyl)propan-1-one is an organic compound with the molecular formula C11H13BrO2 It is characterized by the presence of a bromine atom, a hydroxyl group, and two methyl groups attached to a phenyl ring, along with a propanone side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-6-hydroxy-2,4-dimethylphenyl)propan-1-one typically involves the bromination of 2,4-dimethylphenol followed by a Friedel-Crafts acylation reaction. The bromination is carried out using bromine in the presence of a suitable solvent such as acetic acid. The resulting brominated product is then subjected to Friedel-Crafts acylation using propanoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-6-hydroxy-2,4-dimethylphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the propanone side chain can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 1-(3-Bromo-6-oxo-2,4-dimethylphenyl)propan-1-one.

    Reduction: 1-(3-Bromo-6-hydroxy-2,4-dimethylphenyl)propan-1-ol.

    Substitution: 1-(3-Amino-6-hydroxy-2,4-dimethylphenyl)propan-1-one or 1-(3-Mercapto-6-hydroxy-2,4-dimethylphenyl)propan-1-one.

Scientific Research Applications

1-(3-Bromo-6-hydroxy-2,4-dimethylphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-6-hydroxy-2,4-dimethylphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

    1-(3-Bromo-6-hydroxy-2,4-dimethylphenyl)ethan-1-one: Similar structure but with an ethanone side chain instead of propanone.

    3-Bromo-6-hydroxy-2-(4-hydroxyphenyl)-1H-inden-1-one: Contains an indene moiety instead of a simple phenyl ring.

    3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one: Similar structure but with additional methoxy groups.

Uniqueness: 1-(3-Bromo-6-hydroxy-2,4-dimethylphenyl)propan-1-one is unique due to its specific substitution pattern on the phenyl ring and the presence of a propanone side chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

1-(3-bromo-6-hydroxy-2,4-dimethylphenyl)propan-1-one

InChI

InChI=1S/C11H13BrO2/c1-4-8(13)10-7(3)11(12)6(2)5-9(10)14/h5,14H,4H2,1-3H3

InChI Key

PYDQCVXGCFCXNJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C(=C1C)Br)C)O

Origin of Product

United States

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